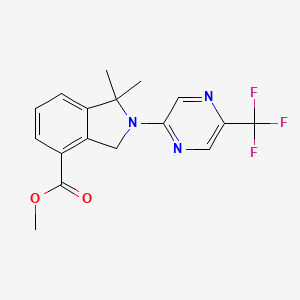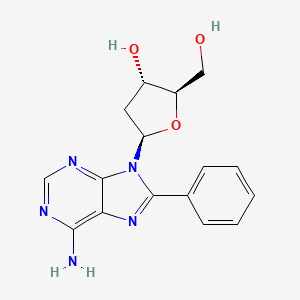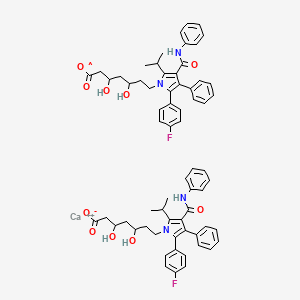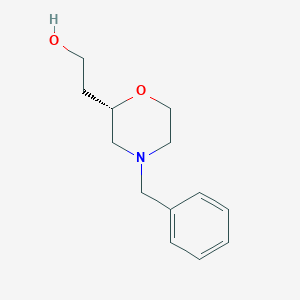
1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2 is a labeled compound used primarily in scientific research. It is a derivative of imidazolidine-2,4-dione, featuring a nitrofuran moiety. The compound is often utilized in studies involving stable isotopes due to its incorporation of carbon-13 and nitrogen-15 isotopes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2 typically involves the reaction of 5-nitrofuran-2-carbaldehyde with imidazolidine-2,4-dione in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and a catalyst to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations .
Análisis De Reacciones Químicas
Types of Reactions
1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2 undergoes several types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form various oxidative products.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidative states of the nitrofuran ring .
Aplicaciones Científicas De Investigación
1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2 is used in a variety of scientific research applications:
Chemistry: It serves as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: The compound is used in metabolic studies to track the incorporation and transformation of labeled atoms.
Medicine: It is employed in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2 involves its interaction with specific molecular targets. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The imidazolidine-2,4-dione core can interact with enzymes and proteins, affecting their function. The labeled isotopes allow for precise tracking of these interactions in various biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: A well-known antibiotic with a similar nitrofuran structure.
Nitrofurazone: Another nitrofuran derivative used as an antibacterial agent.
Furazolidone: A nitrofuran compound used to treat bacterial and protozoal infections.
Uniqueness
1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2 is unique due to its stable isotope labeling, which allows for detailed studies of its metabolic and chemical pathways. This feature distinguishes it from other similar compounds that do not have such labeling .
Propiedades
Fórmula molecular |
C8H6N4O5 |
|---|---|
Peso molecular |
242.13 g/mol |
Nombre IUPAC |
1-[(E)-(5-nitrofuran-2-yl)methylideneamino]-(213C,1,3-15N2)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3+/i8+1,9+1,10+1,11+1 |
Clave InChI |
NXFQHRVNIOXGAQ-NWWIAYPTSA-N |
SMILES isomérico |
C1C(=O)[15NH][13C](=O)[15N]1/[15N]=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12930089.png)
![(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930112.png)
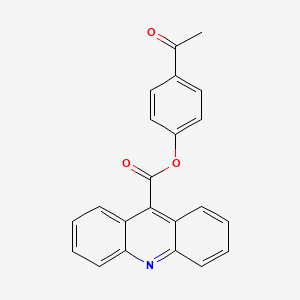
![tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B12930123.png)
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B12930125.png)


